
2,5-Anhydroマンニトール1-リン酸
説明
2,5-Anhydromannitol 1-phosphate, also known as 2,5-Anhydromannitol 1-phosphate, is a useful research compound. Its molecular formula is C6H13O8P and its molecular weight is 244.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Anhydromannitol 1-phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Anhydromannitol 1-phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん研究と検出
2,5-Anhydroマンニトール1-リン酸は、がん検出の可能性について研究されています。 GLUT5トランスポーターに選択的に結合する、2,5-Anhydroマンニトール骨格に基づいた新規フルクトース模倣体を合成するために使用されます . これは、GLUT5が主にフルクトーストランスポーターであり、そのmRNAレベルはヒト乳がん細胞で上昇しているため重要です . これらの化合物は、GLUT5を介したフルクトースの取り込みを阻害することで、早期がん検出のためのバイオマーカーとして役立ちます .
代謝研究
肝細胞において、2,5-Anhydroマンニトール1-リン酸は炭水化物代謝に影響を与えます。 細胞内でモノリン酸とビスリン酸型に変換され、ホスホフルクトキナーゼ-1やフルクトース1,6-ビスホスファターゼなどの酵素の活性を影響を与えます . これらの相互作用は、炭水化物代謝の調節と代謝経路の潜在的な治療標的について洞察を提供します .
抗代謝効果
抗代謝型フルクトースアナログとして、2,5-Anhydroマンニトールは、肝臓での糖新生とグリコーゲン分解を阻害することで、ラットの摂食量を増やすことが示されています . この効果は、肝臓でのリン酸化を介して、利用可能なATPが減少し、迷走神経機構を通じて摂食行動をシグナルすることにより媒介されます .
薬物標的化と設計
この分子の構造により、特定の代謝経路を標的とする選択的な薬物の設計が可能になります。 2,5-Anhydroマンニトール1-リン酸がさまざまな酵素とどのように相互作用するかを理解することで、研究者はこれらの相互作用を治療目的で調節する薬物を開発することができます .
分子動力学とシミュレーション
2,5-Anhydroマンニトール1-リン酸は、分子ドッキングおよび動力学シミュレーションに使用され、ヘキソース-GLUT相互作用についてのより深い洞察を得るためです . これは、リガンドが他のGLUTよりもGLUT5を優先する理由を理解するのに役立ち、これは選択的な治療薬の設計に不可欠です .
酵素調節
2,5-Anhydroマンニトール1-リン酸のリン酸化された代謝物は、炭水化物代謝に関与する酵素の異所性調節に関与しています . これは、酵素調節が乱れる糖尿病などの疾患を理解するための意味を持ちます .
栄養研究
摂食量と代謝経路への影響を考えると、2,5-Anhydroマンニトール1-リン酸は栄養研究で使用して、食事、代謝、エネルギーバランスの関係を調査できます .
薬理学研究
この化合物は、ATPレベルと酵素活性を影響を与える能力から、薬理学研究において貴重なツールとなります。 薬物候補の細胞代謝とエネルギー利用に対する影響を研究するために使用できます .
作用機序
Target of Action
The primary targets of 2,5-Anhydromannitol 1-phosphate are enzymes involved in carbohydrate metabolism, including phosphofructokinase-1 and fructose 1,6-bisphosphatase . These enzymes play crucial roles in the regulation of glucose levels in the body .
Mode of Action
2,5-Anhydromannitol 1-phosphate interacts with its targets by acting as a competitive inhibitor. It is phosphorylated by phosphofructokinase-1 at a rate less than that for fructose-6-P but is stimulated by fructose-2,6-P2 . High concentrations of 2,5-Anhydromannitol 1,6-P2 inhibit phosphofructokinase-1 . Additionally, rat liver fructose 1,6-bisphosphatase is inhibited competitively by 2,5-Anhydromannitol 1,6-P2 .
Biochemical Pathways
2,5-Anhydromannitol 1-phosphate affects the glycolytic and gluconeogenic pathways. It inhibits gluconeogenesis from lactate plus pyruvate and from substrates that enter the gluconeogenic pathway as triose phosphate . It also blocks the ability of glucagon to stimulate gluconeogenesis and inhibit lactate production from dihydroxyacetone .
Result of Action
The molecular and cellular effects of 2,5-Anhydromannitol 1-phosphate’s action include decreased blood glucose levels and increased lactate formation . It also decreases cellular fructose 2,6-bisphosphate content in hepatocytes .
生化学分析
Biochemical Properties
2,5-Anhydromannitol 1-phosphate plays a significant role in biochemical reactions, particularly in carbohydrate metabolism. It interacts with several enzymes, including fructokinase and phosphofructokinase. Fructokinase phosphorylates 2,5-anhydromannitol to form 2,5-anhydromannitol 1-phosphate, which can further be phosphorylated by phosphofructokinase to form 2,5-anhydromannitol 1,6-bisphosphate . These phosphorylated metabolites are crucial in regulating carbohydrate metabolism by inhibiting enzymes such as fructose 1,6-bisphosphatase and activating pyruvate kinase .
Cellular Effects
2,5-Anhydromannitol 1-phosphate has notable effects on various cell types and cellular processes. In hepatocytes, it inhibits gluconeogenesis and glycogenolysis, leading to decreased blood glucose levels . This compound also influences cellular metabolism by altering the levels of key metabolites such as lactate and pyruvate . Additionally, 2,5-anhydromannitol 1-phosphate affects cell signaling pathways by modulating the activity of enzymes involved in carbohydrate metabolism .
Molecular Mechanism
The molecular mechanism of 2,5-anhydromannitol 1-phosphate involves its interactions with several key enzymes. It inhibits fructose 1,6-bisphosphatase competitively and activates pyruvate kinase . These interactions result in the modulation of glycolytic and gluconeogenic pathways, leading to changes in cellular metabolism. The compound’s ability to inhibit gluconeogenesis and stimulate glycolysis is attributed to its structural similarity to fructose, allowing it to act as a competitive inhibitor or activator of specific enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-anhydromannitol 1-phosphate can change over time. Studies have shown that its stability and degradation are influenced by the presence of other metabolites and enzymes . Long-term exposure to 2,5-anhydromannitol 1-phosphate in hepatocytes results in sustained inhibition of gluconeogenesis and glycogenolysis, with corresponding changes in metabolite levels . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2,5-anhydromannitol 1-phosphate vary with different dosages in animal models. At lower doses, it effectively inhibits gluconeogenesis and glycogenolysis, leading to reduced blood glucose levels . At higher doses, it can cause adverse effects such as elevated serum lactate levels . These dosage-dependent effects highlight the importance of optimizing the dosage for potential therapeutic use.
Metabolic Pathways
2,5-Anhydromannitol 1-phosphate is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It is phosphorylated by fructokinase and phosphofructokinase, leading to the formation of 2,5-anhydromannitol 1,6-bisphosphate . This compound inhibits fructose 1,6-bisphosphatase and activates pyruvate kinase, thereby modulating glycolytic and gluconeogenic pathways . These interactions affect metabolic flux and the levels of key metabolites such as lactate and pyruvate .
Transport and Distribution
The transport and distribution of 2,5-anhydromannitol 1-phosphate within cells and tissues involve specific transporters and binding proteins. Studies have shown that it is transported into hepatocytes via glucose transporters . Once inside the cell, it is phosphorylated and distributed within the cytoplasm, where it interacts with various enzymes involved in carbohydrate metabolism .
Subcellular Localization
2,5-Anhydromannitol 1-phosphate is primarily localized in the cytoplasm of hepatocytes, where it exerts its effects on carbohydrate metabolism . The compound’s subcellular localization is influenced by its phosphorylation state and interactions with specific enzymes. These interactions ensure that 2,5-anhydromannitol 1-phosphate is available at the sites where it can modulate glycolytic and gluconeogenic pathways .
特性
IUPAC Name |
[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTKBMAMGDBXPU-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)COP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966346 | |
| Record name | 2,5-Anhydro-1-O-phosphonohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52011-52-6 | |
| Record name | 2,5-Anhydromannitol 1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Anhydro-1-O-phosphonohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



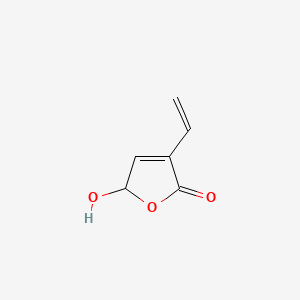

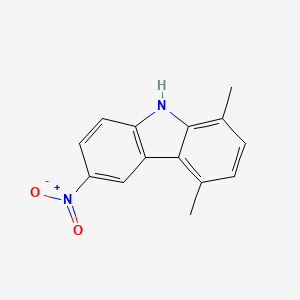
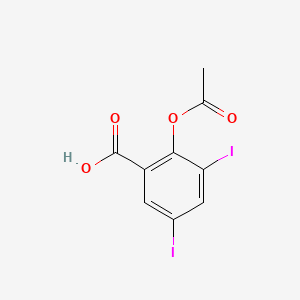
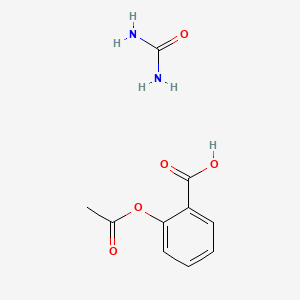
![1h-Pyrrolo[3,2-h]quinoline](/img/structure/B1213557.png)
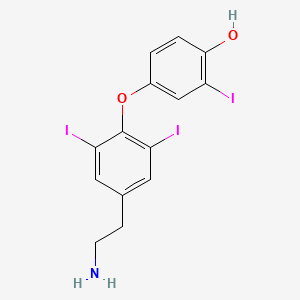
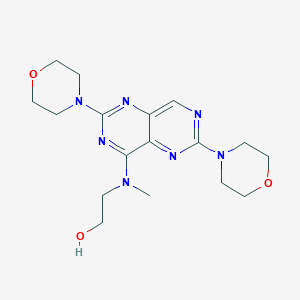
![2-[cyclopentyloxy(methyl)phosphoryl]sulfanyl-N,N-dimethylethanamine](/img/structure/B1213560.png)

![[(2S,3R,5R,9R,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B1213562.png)


